2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety linked to a trimethoxyphenyl group. This unique structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate under basic conditions to form an intermediate compound.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Final Coupling: The acetohydrazide derivative is reacted with 3,4,5-trimethoxyphenyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrimidine ring, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Research: It is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Chemical Biology: The compound serves as a tool to study the structure-activity relationship of pyrimidine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to specific active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide: A precursor in the synthesis of the target compound, known for its plant growth-stimulating effects.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-inflammatory effects.
Uniqueness
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of a pyrimidine ring with a trimethoxyphenyl group, which enhances its ability to interact with diverse biological targets. This structural uniqueness contributes to its potential therapeutic applications and distinguishes it from other pyrimidine derivatives.
Properties
Molecular Formula |
C20H26N4O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N4O5/c1-13-9-18(23-20(21-13)24-7-5-6-8-24)29-12-17(25)22-14-10-15(26-2)19(28-4)16(11-14)27-3/h9-11H,5-8,12H2,1-4H3,(H,22,25) |
InChI Key |
QTBQKGXTORPIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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